N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a benzotriazole moiety, and a chlorophenyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form the benzotriazole ring.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.
Coupling with Furan Ring: The furan ring is coupled with the benzotriazole intermediate through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzotriazole or furan rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in various biological assays to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways and cell growth inhibition.
DNA Intercalation: The compound can intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, leading to different chemical reactivity and biological activity.
N-(4-methylphenyl)furan-2-carboxamide:
N-(4-nitrophenyl)furan-2-carboxamide: The nitrophenyl group introduces different electronic effects, impacting the compound’s reactivity and biological interactions.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-11-3-6-13(7-4-11)24-22-14-8-5-12(10-15(14)23-24)20-18(27)21-17(25)16-2-1-9-26-16/h1-10H,(H2,20,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIIGHBYRPIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.